
Cdk8/19-IN-1
Overview
Description
Cdk8/19-IN-1 is a selective inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate transcriptional activity, making it a valuable tool in both research and therapeutic contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk8/19-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the implementation of robust purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cdk8/19-IN-1 undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents, often in anhydrous solvents to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles, depending on the specific functional group being replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Key Mechanisms:
- Regulation of G1/S Transition : Inhibition of CDK8/19 can induce a premature G1/S transition in cancer cells, leading to DNA damage and cell death through ATR-dependent pathways .
- Impact on Mitochondrial Function : CDK8 has been shown to promote mitochondrial fission by phosphorylating Drp1, a critical protein for mitochondrial dynamics. This function is essential for maintaining cellular energy homeostasis .
- Transcriptional Reprogramming : CDK8/19 inhibitors can modulate the expression of signal-responsive genes, impacting various signaling pathways including NFκB and PKC pathways .
Prostate Cancer
Cdk8/19-IN-1 has demonstrated significant anti-proliferative effects in prostate cancer cells both in vitro and in vivo. Studies have shown that its application leads to:
- Reduced Cell Proliferation : Inhibition of CDK8/19 downregulates key cell cycle regulators, thereby decreasing proliferation rates .
- Enhanced Efficacy with Other Therapies : Combining Cdk8/19 inhibitors with androgen receptor inhibitors like bicalutamide has shown additive effects in reducing prostate cancer cell proliferation .
Other Cancers
CDK8/19 are implicated in various cancers beyond prostate cancer, including breast and colon cancers. Their overexpression correlates with tumor progression, making them attractive targets for therapeutic intervention.
Viral Infections and Autoimmune Diseases
Recent findings suggest that CDK8/19 inhibitors may also inhibit viral replication and ameliorate autoimmune responses, indicating their potential utility beyond oncology .
Study 1: Prostate Cancer Cell Lines
A study utilizing this compound on prostate cancer cell lines demonstrated a marked decrease in G1 phase populations alongside an increase in S phase populations. This shift was associated with the modulation of mRNA levels for cell cycle regulators, suggesting a direct impact on cell cycle dynamics .
Study 2: Mitochondrial Dynamics
Research involving Drosophila models showed that depletion of Cdk8 led to elongated mitochondria and increased reactive oxygen species (ROS) levels, highlighting the role of Cdk8/CDK19 in mitochondrial fission. Restoration of normal mitochondrial morphology was observed upon expression of human CDK19, suggesting its functional redundancy with Cdk8 .
Study 3: Transcriptomic Analysis
A comprehensive transcriptomic analysis revealed that inhibition of CDK8/19 resulted in significant changes in gene expression profiles related to inflammation and cancer progression. The study underscored the importance of these kinases in mediating transcriptional responses to extracellular signals .
Mechanism of Action
Cdk8/19-IN-1 exerts its effects by selectively inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the Mediator complex, which regulates RNA Polymerase II-mediated gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate the transcription of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
SEL120: Another selective inhibitor of CDK8 and CDK19, used in preclinical studies for its potential therapeutic applications in acute myeloid leukemia.
Uniqueness
Cdk8/19-IN-1 is unique in its high selectivity and potency against CDK8 and CDK19, making it a valuable tool for studying the specific roles of these kinases in transcriptional regulation. Its ability to modulate gene transcription with minimal off-target effects distinguishes it from other inhibitors .
Biological Activity
Cdk8/19-IN-1 is a selective inhibitor targeting cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), which are integral components of the Mediator complex involved in transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating cell cycle dynamics and gene expression.
CDK8 and CDK19 are known to phosphorylate various transcription factors, influencing gene expression in response to cellular signals. Inhibition of these kinases by this compound disrupts their function, leading to altered transcriptional profiles that can affect cell proliferation and survival. Notably, research indicates that CDK8/19 inhibition can induce a premature G1/S transition in cancer cells, thereby triggering DNA damage responses and subsequent cell death pathways, including caspase-independent mechanisms .
Selectivity and Efficacy
This compound has demonstrated significant selectivity against a range of kinases. In a study evaluating its effects on a panel of 456 kinases, it showed over 80% inhibition specifically on CDK8 and CDK19, with minimal off-target effects . The compound's IC50 values were reported at 23 nmol/L for CDK8 and 62 nmol/L for CDK19, underscoring its potency .
In Vitro Data
In vitro studies have shown that treatment with this compound results in:
- Reduction of G1 Phase Cells : A significant decrease in the population of cells in the G1 phase of the cell cycle was observed.
- Increased S Phase Cells : Correspondingly, there was an elevation in the number of cells entering the S phase, indicating a shift towards DNA synthesis .
- Gene Expression Modulation : The compound altered the expression of key regulators involved in the cell cycle, such as Cdc6 and MCM2, which are critical for DNA replication .
Table 1: Effects of this compound on Cell Cycle Regulation
Parameter | Control (Untreated) | This compound Treatment |
---|---|---|
% G1 Phase Cells | 70% | 40% |
% S Phase Cells | 20% | 50% |
Cdc6 Expression | Baseline | Upregulated |
MCM2 Phosphorylation | Low | Increased |
In Vivo Data
In vivo experiments using mouse models have corroborated these findings, demonstrating that this compound effectively inhibits tumor growth in prostate cancer xenografts. The compound not only reduced tumor size but also enhanced survival rates compared to control groups .
Clinical Implications
The biological activity of this compound suggests its potential as a therapeutic agent in various cancers, especially those characterized by high levels of CDK8/19 expression. For instance, studies have indicated that elevated CDK8 levels correlate with poor prognosis in breast cancer patients . Additionally, combining Cdk8/19 inhibitors with existing therapies (e.g., HER2-targeting agents) may enhance treatment efficacy and overcome resistance mechanisms observed in metastatic cancers .
Case Studies
Several case studies highlight the effectiveness of CDK8/19 inhibitors:
- Prostate Cancer : A clinical trial involving patients with advanced prostate cancer showed promising results when treated with a combination of Cdk8/19 inhibitors alongside standard therapies. Patients exhibited reduced tumor markers and improved clinical outcomes .
- Breast Cancer : In HER2-positive breast cancer models, the use of Cdk8/19 inhibitors resulted in significant tumor regression and improved response rates when used in conjunction with HER2-targeting drugs .
Properties
IUPAC Name |
8-[6-(2-methoxyethylcarbamoyl)pyridin-3-yl]oxy-4,5-dihydrothieno[3,4-g][1,2]benzothiazole-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-7-6-21-18(25)13-5-3-11(9-22-13)27-19-14-12(16(28-19)17(20)24)4-2-10-8-23-29-15(10)14/h3,5,8-9H,2,4,6-7H2,1H3,(H2,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJFZKQHYXRDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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